ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate
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Description
Ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.394. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential as Antimicrobial Agents
The synthesis of derivatives related to ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate has been explored for their potential antimicrobial properties. For instance, Desai, Shihora, and Moradia (2007) described the creation of new quinazolines that showed promising antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans Desai et al., 2007.
Molecular Docking and Spectroscopic Studies
El-Azab et al. (2016) conducted a comprehensive study involving FT-IR, FT-Raman spectra, and molecular docking of a similar compound. Their research provided insights into the molecule's stability, electrostatic potential, and potential as an inhibitor for biological targets. This study opens doors to understanding the chemical's interactions at the molecular level, hinting at its versatility in drug design El-Azab et al., 2016.
Application in Synthesis of Morphine Alkaloids
Research by Bottari et al. (1999) explored the compound's use in synthesizing optically pure isoquinoline derivatives, emphasizing its role in controlling stereochemistry. This process is pivotal for the synthesis of morphine alkaloids, showcasing the chemical's importance in developing complex organic molecules Bottari et al., 1999.
Exploration of Biological Activities
The chemical has also been a precursor in synthesizing heterocyclic systems with potential biological activities. El-Shenawy (2017) utilized it for creating quinazolinone derivatives, evaluating their antibacterial and antifungal properties. Some derivatives demonstrated high activity, highlighting the compound's utility in medicinal chemistry El-Shenawy, 2017.
Potential Monoamine Oxidase Inhibitors
Misra, Dwivedi, and Parmar (1980) investigated derivatives for their monoamine oxidase inhibitory and anticonvulsant properties. This research indicates the compound's potential application in neuropsychiatric disorder treatments, such as depression or epilepsy Misra et al., 1980.
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-2-26-19(25)13-7-9-14(10-8-13)21-17(23)11-22-12-20-16-6-4-3-5-15(16)18(22)24/h7-10,12H,2-6,11H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRGGYAUYPRLNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.